molecular formula C18H21NO4S B2794394 Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate CAS No. 896680-40-3

Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate

Cat. No.: B2794394
CAS No.: 896680-40-3
M. Wt: 347.43
InChI Key: BQAUBYPCFQPEEF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, a butoxybenzamido group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions often include heating and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to monitor the product’s purity and composition .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .

Scientific Research Applications

Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminobenzo[b]thiophene-3-carboxylate: Similar structure but with an amino group instead of a butoxybenzamido group.

    Ethyl 3-aminobenzo[b]thiophene-2-carboxylate: Differing in the position of the amino and carboxylate groups.

    Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Contains a substituted benzylideneamino group.

Uniqueness

Ethyl 2-(4-butoxybenzamido)thiophene-3-carboxylate is unique due to the presence of the butoxybenzamido group, which can enhance its solubility and bioavailability. This structural feature may also contribute to its specific interactions with biological targets, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

ethyl 2-[(4-butoxybenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-3-5-11-23-14-8-6-13(7-9-14)16(20)19-17-15(10-12-24-17)18(21)22-4-2/h6-10,12H,3-5,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAUBYPCFQPEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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